3-Methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one
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Overview
Description
3-Methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one is a heterocyclic compound with a fused ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one typically involves the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol. This reaction affords three regioisomeric oxazoloquinolones . The different isomers are analyzed by multinuclear NMR spectroscopy to confirm their structures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction may produce dihydroquinolinone derivatives.
Scientific Research Applications
3-Methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is explored for its potential use in material science, such as in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-Methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit various biological activities.
Oxazole Derivatives: These compounds have a similar oxazole ring and are known for their diverse biological activities.
Uniqueness
3-Methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one is unique due to its fused ring structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C17H12N2O2 |
---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
3-methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C17H12N2O2/c1-11-15-16(21-18-11)13-9-5-6-10-14(13)19(17(15)20)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
OPNVACATHWMWPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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